2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
Description
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C24H21N3 and its molecular weight is 351.453. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazine compounds are known for their wide range of applications, including as herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .
Mode of Action
It’s known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that 2,4,6-Tri-p-tolyl-1,3,5-triazine may interact with its targets through similar mechanisms.
Pharmacokinetics
The compound has a molecular weight of 35144400 , which suggests it may have suitable properties for bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tri-p-tolyl-1,3,5-triazine. It’s worth noting that the compound has a boiling point of 561.5ºC at 760 mmHg , suggesting it has good thermal stability.
Biochemical Analysis
Biochemical Properties
2,4,6-Trip-tolyl-1,3,5-triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing estrogen production . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine has been shown to interact with proteins involved in cell signaling pathways, affecting their function and altering cellular responses .
Cellular Effects
The effects of 2,4,6-Trip-tolyl-1,3,5-triazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Moreover, 2,4,6-Trip-tolyl-1,3,5-triazine can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 2,4,6-Trip-tolyl-1,3,5-triazine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trip-tolyl-1,3,5-triazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4,6-Trip-tolyl-1,3,5-triazine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,4,6-Trip-tolyl-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 2,4,6-Trip-tolyl-1,3,5-triazine may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
2,4,6-Trip-tolyl-1,3,5-triazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity . The effects on metabolic flux and metabolite levels are significant, as they determine the overall impact of 2,4,6-Trip-tolyl-1,3,5-triazine on cellular function .
Transport and Distribution
Within cells and tissues, 2,4,6-Trip-tolyl-1,3,5-triazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of 2,4,6-Trip-tolyl-1,3,5-triazine within the body is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2,4,6-Trip-tolyl-1,3,5-triazine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization determines the sites of action within the cell, influencing the compound’s efficacy and specificity . For example, 2,4,6-Trip-tolyl-1,3,5-triazine may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCTCVDRKPLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986441 | |
Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6726-45-0 | |
Record name | 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6726-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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